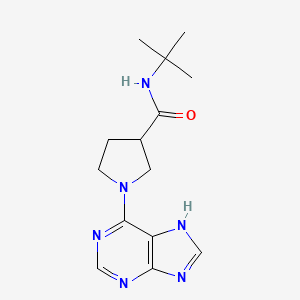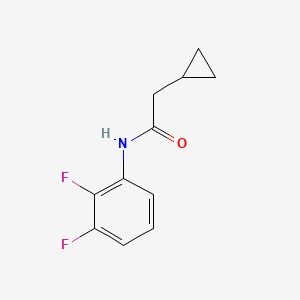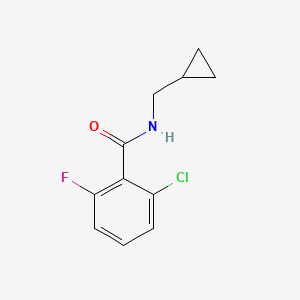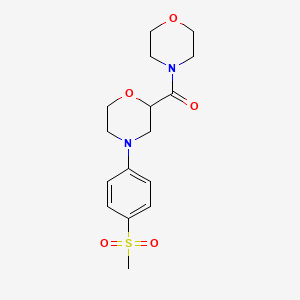
N-tert-butyl-1-(9H-purin-6-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-(9H-purin-6-yl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a tert-butyl group, a purine ring, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(9H-purin-6-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Purine Derivative: The purine ring is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via cyclization reactions, often using reagents such as sodium hydride or potassium tert-butoxide.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, typically using tert-butyl bromide or tert-butyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(9H-purin-6-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the purine or pyrrolidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products Formed
Scientific Research Applications
N-tert-butyl-1-(9H-purin-6-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(9H-purin-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to purine receptors and modulate their activity, leading to downstream effects on cellular signaling pathways. This interaction can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate
- tert-butyl 9H-purin-6-ylcarbamate
- tert-butyl 4-(9H-purin-6-yl)-1-piperazinecarboxylate
Uniqueness
N-tert-butyl-1-(9H-purin-6-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of a tert-butyl group, a purine ring, and a pyrrolidine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20N6O |
|---|---|
Molecular Weight |
288.35 g/mol |
IUPAC Name |
N-tert-butyl-1-(7H-purin-6-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H20N6O/c1-14(2,3)19-13(21)9-4-5-20(6-9)12-10-11(16-7-15-10)17-8-18-12/h7-9H,4-6H2,1-3H3,(H,19,21)(H,15,16,17,18) |
InChI Key |
YCQWQUIOVVJABT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12236516.png)
![4-cyclopropyl-3-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12236523.png)
![3-Bromo-4-({1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12236526.png)
![4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12236527.png)
![1,3,5-trimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B12236530.png)
![1-(Azepan-1-yl)-2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B12236538.png)
![3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12236546.png)
![5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12236550.png)




![1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-1,2,3-triazole](/img/structure/B12236589.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B12236591.png)
